

Flibanserin (CAS 167933-07-5): A Comprehensive Guide to its Spectroscopic Characterization

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Compound of Interest

Compound Name: Ethyl 2-amino-2-methylpropanoate

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Disclaimer: The CAS number 17288-15-2 provided in the initial topic request corresponds to 2-Aminoisobutyric acid ethyl ester hydrochloride. This guide focuses on Flibanserin, which has the CAS number 167933-07-5, as the core subject of interest for spectroscopic analysis in a pharmaceutical context.

Introduction: The Molecular Profile of Flibanserin

Flibanserin is a non-hormonal medication approved for the treatment of pre-menopausal women with hypoactive sexual desire disorder (HSDD).[1][2] Its mechanism of action is complex, functioning as a multifunctional serotonin agonist and antagonist.[1][3] Flibanserin acts as a full agonist at the 5-HT_{1a} receptor and an antagonist at the 5-HT_{2a} receptor.[4][5] This dual activity is thought to modulate the levels of key neurotransmitters in the prefrontal cortex, leading to an increase in dopamine and norepinephrine and a decrease in serotonin, which are neurotransmitter systems implicated in sexual desire.[4][5]

The chemical structure of Flibanserin, 1-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-dihydro-2H-benzimidazol-2-one, is foundational to its spectroscopic signature.[3][6] This in-depth technical guide provides a comprehensive overview of the spectroscopic data of Flibanserin, offering insights for its identification, characterization, and quantification in research and development settings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophoric System

The UV-Vis spectrum of a molecule is dictated by its electronic transitions. Flibanserin's structure contains multiple chromophores, including the benzimidazolone system and the trifluoromethylphenyl group, which give rise to characteristic absorption maxima.

Expected Spectral Characteristics: Studies have reported absorbance maxima for Flibanserin at approximately 204, 250, and 281 nm when measured in methanol.^{[4][6]} Another study notes a maximum absorbance at 244 nm.^[4] These absorptions are attributed to the $\pi \rightarrow \pi^*$ transitions within the aromatic and heterocyclic ring systems. The precise λ_{max} values can be influenced by the solvent used for analysis.

Data Summary: UV-Vis Spectroscopy

Solvent	λ_{max} (nm)	Reference
Methanol	204, 250, 281	^{[4][6]}
Phosphate Buffer (pH 6.8)	244	^[4]
Not Specified	255	^[2]

Experimental Protocol: UV-Vis Spectrophotometric Analysis

This protocol outlines a general procedure for obtaining a UV-Vis spectrum of Flibanserin.

- **Instrumentation:** A calibrated double-beam UV-Vis spectrophotometer.
- **Sample Preparation:**
 - Prepare a stock solution of Flibanserin in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution to a working concentration (e.g., 10-20 $\mu\text{g/mL}$) to ensure the absorbance falls within the linear range of the instrument (typically 0.2 - 1.0 AU).

- Measurement:
 - Use the same solvent as a blank reference.
 - Scan the sample solution over a wavelength range of 200-400 nm.
 - Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Spectral Characteristics: The IR spectrum of Flibanserin is expected to show distinct peaks corresponding to its key functional groups. Published data indicates the following characteristic absorptions:[4]

- $\sim 1686 \text{ cm}^{-1}$: A strong absorption corresponding to the C=O (carbonyl) stretching vibration of the benzimidazolone ring.
- $\sim 1610 \text{ cm}^{-1}$: An absorption associated with the N-H bending vibration.
- $1401\text{--}1448 \text{ cm}^{-1}$: A series of absorptions characteristic of aromatic C=C stretching vibrations.

Data Summary: Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
~ 1686	C=O Stretch	Carbonyl (Amide)
~ 1610	N-H Bend	Amine
1401-1448	C=C Stretch	Aromatic Ring

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation:
 - Thoroughly grind a small amount of dry Flibanserin powder (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Measurement:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
 - Perform a background scan with an empty sample holder or a blank KBr pellet.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Expected Spectral Characteristics: High-resolution mass spectrometry provides a precise mass measurement of the parent ion. For Flibanserin, the protonated molecule $[\text{M}+\text{H}]^+$ is expected at an m/z of approximately 391.1741.[4] Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragment ions. A key fragment ion is consistently observed at m/z 161.0704, which can be used for selective quantification in complex matrices.[4]

Data Summary: Mass Spectrometry

Ion	m/z (Observed)
[M+H] ⁺	391.1741
Key Fragment Ion	161.0704

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a framework for the analysis of Flibanserin using LC-MS/MS, a common technique for its quantification in biological samples.

- **Instrumentation:** A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
- **Chromatographic Conditions:**
 - **Column:** A C18 reversed-phase column is typically used.
 - **Mobile Phase:** A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
 - **Flow Rate:** Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.
- **Mass Spectrometric Conditions:**
 - **Ionization Mode:** Positive electrospray ionization (ESI+).
 - **Scan Mode:** Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition of the precursor ion (m/z 391.2) to a specific product ion (e.g., m/z 161.1).
 - **Optimization:** Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy to maximize the signal intensity of the desired transition.

Workflow for LC-MS/MS Analysis



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Caption: Workflow for the quantitative analysis of Flibanserin by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

While a fully assigned, publicly available high-resolution NMR spectrum for Flibanserin is not readily found in the literature, its use in structural confirmation has been cited.[6][7][8] Based on the known structure, the expected ^1H and ^{13}C NMR chemical shifts can be predicted.

Expected ^1H NMR Spectral Features:

- Aromatic Protons (δ 6.5-8.0 ppm): Multiple signals in this region corresponding to the protons on the benzimidazolone and the trifluoromethylphenyl rings. The splitting patterns will be complex due to coupling between adjacent protons.
- Alkyl Protons (δ 2.5-4.5 ppm): A series of signals corresponding to the ethyl and piperazine protons. These will likely appear as multiplets due to coupling with each other. The protons on the carbons adjacent to nitrogen atoms will be deshielded and appear at a lower field.
- Amide Proton (variable): The N-H proton of the benzimidazolone ring will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Expected ^{13}C NMR Spectral Features:

- Carbonyl Carbon (δ ~150-160 ppm): The C=O carbon of the benzimidazolone will be significantly downfield.
- Aromatic Carbons (δ ~110-150 ppm): A number of signals corresponding to the carbons of the two aromatic rings. The carbon attached to the trifluoromethyl group will be split into a quartet in the proton-decoupled spectrum due to coupling with the fluorine atoms.
- Alkyl Carbons (δ ~40-60 ppm): Signals for the carbons of the ethyl linker and the piperazine ring.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of Flibanserin in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Measurement:
 - Acquire a ^1H NMR spectrum, typically with 16-32 scans.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This will require a larger number of scans for adequate signal-to-noise.
 - Process the data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
 - For complete structural assignment, two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be necessary.

Conclusion: A Multi-faceted Spectroscopic Approach

The comprehensive spectroscopic characterization of Flibanserin is crucial for its quality control, stability testing, and metabolic studies. This guide has outlined the key spectroscopic data and analytical methodologies for UV-Vis, IR, Mass Spectrometry, and NMR. By employing this multi-technique approach, researchers and drug development professionals can confidently identify, quantify, and further investigate the properties of this important pharmaceutical compound.

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